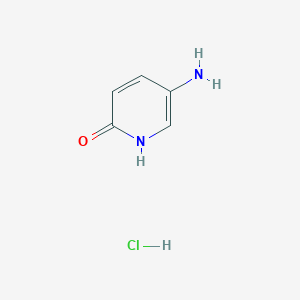

5-Amino-2-pyridinol hydrochloride

描述

5-Amino-2-pyridinol hydrochloride is a pyridine derivative featuring an amino (-NH₂) group at the 5-position and a hydroxyl (-OH) group at the 2-position of the pyridine ring, with a hydrochloride salt formation. The hydrochloride salt form typically enhances stability and solubility, making it suitable for synthetic and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyridinol hydrochloride typically involves the use of pyridine substrates. One efficient method reported involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another method involves the oxidative cross-coupling procedure using N-sulfonylhydrazones and isocyanides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory settings, such as those involving palladium catalysts and microwave irradiation, could potentially be scaled up for industrial production.

化学反应分析

Types of Reactions

5-Amino-2-pyridinol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as t-Butyl Hydrogen Peroxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: t-Butyl Hydrogen Peroxide (TBHP) and iodine (I2) are commonly used.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridones and pyridinol derivatives, which have applications in pharmaceuticals and other fields .

科学研究应用

Medicinal Chemistry Applications

5-Amino-2-pyridinol hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for versatile modifications that are essential in drug development.

Drug Synthesis

The compound has been utilized in the synthesis of several therapeutic agents, particularly those targeting neurological disorders. For instance, it is involved in the synthesis of Zolpidem, a medication used for the treatment of insomnia, and Pirfenidone, which is used for idiopathic pulmonary fibrosis treatment .

Antimicrobial Activity

Research has indicated that derivatives of 5-amino-2-pyridinol exhibit antimicrobial properties. Some studies suggest that modifications to the pyridine ring can enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Agrochemical Applications

In addition to its medicinal uses, this compound plays a role in agricultural chemistry.

Pesticide Development

The compound serves as a precursor for the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives have been studied for their effectiveness in controlling pests and weeds, contributing to crop protection strategies .

Analytical Applications

This compound is also employed in analytical chemistry.

Chromatography and Mass Spectrometry

Due to its chemical properties, this compound can be used as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). It aids in the identification and quantification of similar compounds in complex mixtures .

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs. For example, methods involving the use of less hazardous materials have been developed to enhance sustainability in its production .

Several studies have documented the biological activities associated with 5-amino-2-pyridinol derivatives. Research indicates potential anti-inflammatory and anti-cancer properties, warranting further investigation into their mechanisms of action .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Zolpidem, Pirfenidone |

| Agrochemicals | Pesticide development | Various herbicides |

| Analytical Chemistry | Standard for chromatography | HPLC, LC-MS |

| Biological Research | Study of antimicrobial properties | Various derivatives |

作用机制

The mechanism of action of 5-Amino-2-pyridinol hydrochloride involves its interaction with various molecular targets and pathways. The amino and pyridinol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine derivatives with amino, hydroxyl, or halogen substituents are critical intermediates in organic synthesis. Below is a comparative analysis of 5-Amino-2-pyridinol hydrochloride and its structural analogs:

Key Structural and Functional Differences

- This compound: Combines amino (-NH₂) and hydroxyl (-OH) groups on the pyridine ring. The hydrochloride salt improves crystallinity and solubility.

- 5-Amino-2-chloropyridine (CAS 5350-93-6): Substitutes the hydroxyl group with chlorine (-Cl), enhancing electrophilic reactivity for cross-coupling reactions .

- 2-Hydroxy-5-nitropyridine (CAS 5418-51-9): Features a nitro (-NO₂) group at the 5-position, which increases electron-withdrawing effects, influencing acidity and redox behavior .

- 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride: A pyrimidine analog with a chloromethyl (-CH₂Cl) group, enabling alkylation reactions in drug synthesis (e.g., antiviral agents) .

Physicochemical Properties

*Calculated molecular weight based on formula C₅H₇ClN₂O.

Research Findings and Industrial Relevance

Reactivity Trends: Chlorine-substituted derivatives (e.g., 5-Amino-2-chloropyridine) exhibit higher reactivity in nucleophilic aromatic substitution compared to hydroxyl- or nitro-substituted analogs, making them preferred for coupling reactions . Nitro groups in 2-Hydroxy-5-nitropyridine increase acidity (pKa ~4.2), facilitating deprotonation in base-catalyzed reactions .

Pharmaceutical Applications: Hydrochloride salts (e.g., 5-Amino-2-anilinopyridine monohydrochloride, CAS 26878-30-8) are utilized in kinase inhibitor development due to improved bioavailability . Pyrimidine analogs like 2-Amino-5-(chloromethyl)pyrimidine hydrochloride serve as precursors for antiretroviral drugs .

Synthetic Limitations: Hydroxyl groups in this compound may necessitate protection during synthesis to prevent undesired side reactions, whereas chloro-substituted analogs avoid this step .

Notes on Data Limitations

- Specific data for this compound (e.g., melting point, spectral data) are unavailable in the provided evidence. Comparisons are based on structurally related compounds.

- Pharmacological data for analogs like Tapentadol Hydrochloride () or Memantine Hydrochloride () were excluded due to divergent applications.

生物活性

5-Amino-2-pyridinol hydrochloride is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including its anti-cancer, antimicrobial, and potential therapeutic applications.

This compound, with the molecular formula C5H6ClN2O, is a derivative of pyridine known for its amino and hydroxyl functional groups which enhance its biological activity. This compound has been studied for its role in various therapeutic areas due to the presence of these functional groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds related to 5-amino derivatives have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Amino-2-pyridinol | HCT116 | 120 |

| MDA-MB-231 | 130 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the amino group is crucial for enhancing its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 100 µg/mL |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzyme Activity : It may inhibit critical enzymes involved in cell proliferation and survival pathways.

- DNA Intercalation : Its structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Anticancer Study : A study involving the treatment of A549 lung adenocarcinoma cells with various concentrations of this compound showed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .

- Antimicrobial Application : In a clinical setting, derivatives were tested against resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics, suggesting its utility in treating infections caused by resistant pathogens.

常见问题

Q. Basic: What are the recommended methods for synthesizing 5-Amino-2-pyridinol hydrochloride in laboratory settings?

Answer: Laboratory synthesis typically involves nucleophilic substitution or reduction reactions. For example, substituting a hydroxyl group at the 2-position of a pyridine ring via hydrolysis of a chloro precursor (e.g., 5-amino-2-chloropyridine derivatives) under controlled acidic conditions. Structural analogs like 2-amino-5-chloropyridine (CAS 5350-93-6) suggest similar pathways, where hydrochloric acid may act as both a catalyst and a chloride source . Purification can involve recrystallization from ethanol/water mixtures, followed by vacuum drying.

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer: Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Refer to safety protocols for related hydrochlorides (e.g., dopamine hydrochloride), which emphasize protection from moisture and light to avoid decomposition . Standard operating procedures (SOPs) for handling hygroscopic compounds, including the use of inert atmospheres during weighing, are critical .

Q. Advanced: What analytical techniques are most effective for confirming the purity and structure of this compound?

Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Structural Confirmation:

- NMR: H NMR in DO to identify aromatic protons (δ 6.8–8.2 ppm) and amine/hydroxyl groups.

- FTIR: Peaks at 3300–3500 cm (N-H/O-H stretch) and 1600–1650 cm (C=N/C=C).

- Chloride Ion Test: Confirm hydrochloride presence via silver nitrate precipitation (white AgCl) .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Answer: Discrepancies often arise from variations in pH, temperature, or solvent purity. Standardize solubility testing using pharmacopeial methods (e.g., USP guidelines for related hydrochlorides):

- Prepare saturated solutions in deionized water at 25°C under stirring for 24 hours.

- Filter and quantify dissolved compound gravimetrically or via UV-Vis spectroscopy.

- Cross-reference with analogs like 4-amino-2,6-dichlorophenol hydrochloride, which exhibits pH-dependent solubility due to protonation of the amino group .

Q. Basic: What safety precautions are essential when working with this compound in laboratory environments?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation risks, as hydrochlorides may release HCl vapor under heat.

- Emergency Protocols: Follow SOPs for similar compounds (e.g., amantadine hydrochloride), including immediate decontamination with water and 5% sodium bicarbonate for spills .

Q. Advanced: What are the mechanistic implications of substituent effects on the reactivity of this compound in nucleophilic reactions?

Answer: The amino group at position 5 acts as an electron donor, activating the pyridine ring toward electrophilic substitution, while the hydroxyl group at position 2 can form hydrogen bonds or tautomerize, altering reactivity. Comparative studies with 5-amino-2-chloropyridine (CAS 5350-93-6) suggest that replacing Cl with OH increases solubility but reduces electrophilicity. Kinetic studies under varying pH conditions (e.g., 1–14) can elucidate protonation effects on reaction pathways .

Q. Advanced: How does the hydrochloride salt form influence the stability of 5-Amino-2-pyridinol under accelerated degradation conditions?

Answer: Hydrochloride salts generally enhance stability by reducing hygroscopicity compared to free bases. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) should monitor:

- Hydrolysis: Detect free pyridinol via HPLC if HCl dissociates in aqueous media.

- Oxidation: Use radical initiators (e.g., AIBN) to assess susceptibility of the amino group.

- Photolysis: Expose to UV light (300–400 nm) and track degradation products with LC-MS .

Q. Basic: What spectroscopic markers distinguish this compound from its free base form?

Answer:

- FTIR: The hydrochloride form shows a broad O-H/N-H stretch (2500–3000 cm) due to ionic interactions, absent in the free base.

- NMR: In DMSO-d, the free base exhibits a sharp NH peak (~5 ppm), which broadens or disappears in the hydrochloride due to protonation .

Q. Advanced: What computational modeling approaches are suitable for predicting the tautomeric behavior of this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between the keto (OH) and enol (NH) forms. Solvent effects (e.g., water vs. ethanol) are critical; compare with experimental H NMR shifts in deuterated solvents to validate predictions .

属性

IUPAC Name |

5-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKAWAGRLDMKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370498 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117865-72-2 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117865-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。